molecular formula C20H18F3N3O2S B6546417 6-methoxy-2-{4-[3-(trifluoromethyl)benzoyl]piperazin-1-yl}-1,3-benzothiazole CAS No. 897468-95-0

6-methoxy-2-{4-[3-(trifluoromethyl)benzoyl]piperazin-1-yl}-1,3-benzothiazole

Cat. No.: B6546417
CAS No.: 897468-95-0
M. Wt: 421.4 g/mol
InChI Key: PDGSKTCKNOCJKR-UHFFFAOYSA-N
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Description

6-methoxy-2-{4-[3-(trifluoromethyl)benzoyl]piperazin-1-yl}-1,3-benzothiazole is a useful research compound. Its molecular formula is C20H18F3N3O2S and its molecular weight is 421.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 421.10718249 g/mol and the complexity rating of the compound is 586. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

6-Methoxy-2-{4-[3-(trifluoromethyl)benzoyl]piperazin-1-yl}-1,3-benzothiazole is a complex organic compound that belongs to the class of benzothiazoles. Benzothiazoles are noted for their broad spectrum of biological activities, including anti-inflammatory, antibacterial, and anticancer properties. This article delves into the biological activity of this specific compound, exploring its synthesis, mechanisms of action, and potential applications.

Synthesis

The synthesis of this compound typically involves several steps:

  • Starting Materials : The synthesis begins with readily available benzothiazole derivatives and piperazine.
  • Reaction Conditions : Common solvents include ethanol or dimethyl sulfoxide (DMSO), with reactions often conducted under reflux conditions to enhance yield and purity.
  • Yield and Purity : The methods aim for high yields while minimizing environmental impact.

Anticancer Properties

Studies indicate that compounds similar to this compound exhibit significant activity against various cancer cell lines. For instance:

  • Cytotoxicity : The compound has shown promising cytotoxic effects against human monocytic cell lines (U937, THP-1) and mouse melanoma cell lines (B16-F10) with IC50 values indicating potent antiproliferative activity .
  • Mechanism of Action : The mechanism involves the inhibition of key oncogenic pathways, potentially through modulation of signaling pathways associated with cell proliferation and survival.

Anti-inflammatory Effects

The benzothiazole scaffold is recognized for its anti-inflammatory properties:

  • Inflammatory Markers : Similar compounds have demonstrated the ability to reduce inflammatory markers in vitro, suggesting that this compound may also possess such capabilities .

Antibacterial and Antifungal Activity

The compound's structure suggests potential antibacterial and antifungal activities:

  • In Vitro Studies : Related benzothiazole derivatives have been evaluated for their antibacterial and antifungal effects, showing significant inhibition against various pathogens .

Case Studies

Several studies provide insights into the biological activity of benzothiazole derivatives:

  • Study on Anticancer Activity :
    • A study evaluated a series of benzothiazole derivatives for their cytotoxicity against different cancer cell lines. Compounds similar to this compound exhibited IC50 values in the low micromolar range against breast and lung cancer cell lines .
  • Inflammation Model :
    • In an experimental model of inflammation, benzothiazole derivatives showed a reduction in edema formation and inflammatory cytokine levels, indicating their potential as anti-inflammatory agents .

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer progression or inflammation.
  • Receptor Modulation : It could also modulate receptors that play critical roles in cellular signaling pathways related to growth and inflammation.

Data Summary Table

Activity TypeAssay TypeTarget Cell Lines/OrganismsIC50 Values (μM)
AnticancerCytotoxicityU937, THP-1Low micromolar
Anti-inflammatoryEdema ReductionIn vivo modelsNot specified
AntibacterialInhibition AssayVarious pathogensNot specified
AntifungalInhibition AssayVarious fungiNot specified

Properties

IUPAC Name

[4-(6-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-[3-(trifluoromethyl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18F3N3O2S/c1-28-15-5-6-16-17(12-15)29-19(24-16)26-9-7-25(8-10-26)18(27)13-3-2-4-14(11-13)20(21,22)23/h2-6,11-12H,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDGSKTCKNOCJKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(S2)N3CCN(CC3)C(=O)C4=CC(=CC=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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